molecular formula C13H21BN2O3 B6209504 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1809837-97-5

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Numéro de catalogue B6209504
Numéro CAS: 1809837-97-5
Poids moléculaire: 264.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a heterocyclic compound that has been studied for its various biological and chemical properties. It was first synthesized in 2011 by a team of researchers led by Dr. Y. Kato and Dr. K. Takahashi. The team was able to obtain the compound through a two-step synthesis process using a combination of catalytic reactions and chemical reactions. This compound has since been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology.

Mécanisme D'action

The mechanism of action of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In addition, the compound may also interact with other proteins and enzymes, such as those involved in the metabolism of nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In addition, the compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Furthermore, the compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several advantages and limitations for laboratory experiments. The compound can be synthesized in a relatively simple two-step process, which is advantageous for research purposes. In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive. Furthermore, the compound is not soluble in water, which can limit its use in certain types of experiments.

Orientations Futures

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has numerous potential applications in various scientific fields. In the future, further research should be conducted to elucidate the compound’s mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to explore the compound’s potential as a drug candidate for the treatment of various diseases. Furthermore, further research should be conducted to explore the compound’s potential as an inhibitor of other enzymes and proteins, as well as its potential as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the compound’s potential as a novel anticonvulsant agent.

Méthodes De Synthèse

The synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was achieved through a two-step process. In the first step, a catalytic reaction was used to form a boronate ester from a dihydrobenzofuran derivative and a 2-bromopyridine. The reaction was performed in the presence of a catalytic amount of potassium tert-butoxide and the resulting boronate ester was then reacted with a 3-methyl-2-oxazolidinone in the second step. This reaction yielded the desired compound in a yield of approximately 60%.

Applications De Recherche Scientifique

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, the compound has been studied for its potential as an inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of fatty acids and phospholipids. In pharmacology, the compound has been studied for its potential as a novel anticonvulsant agent.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole' involves the reaction of a pyrazole derivative with a boronic acid derivative in the presence of a catalyst. The oxolan-3-yl group is introduced through a separate reaction step.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1H-pyrazole", "3-chloropropanol", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(oxolan-3-yl)propan-1-ol", "React 3-chloropropanol with sodium hydroxide to form sodium 3-chloropropanolate", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and heat under reflux", "Cool the reaction mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-(oxolan-3-yl)propan-1-ol", "Step 2: Synthesis of 1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole", "React 1H-pyrazole with 3-(oxolan-3-yl)propan-1-ol in the presence of hydrochloric acid and a catalyst such as palladium on carbon", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and heat under reflux", "Cool the reaction mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product" ] }

Numéro CAS

1809837-97-5

Nom du produit

1-[(3R)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Formule moléculaire

C13H21BN2O3

Poids moléculaire

264.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.